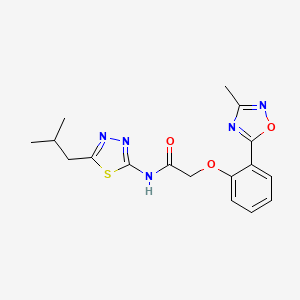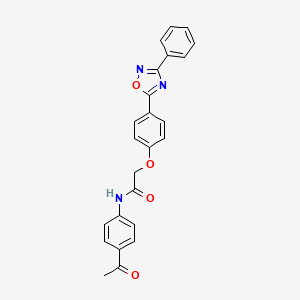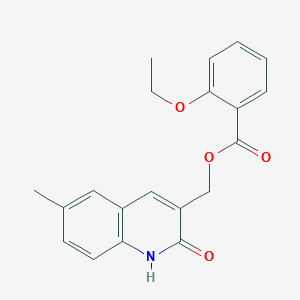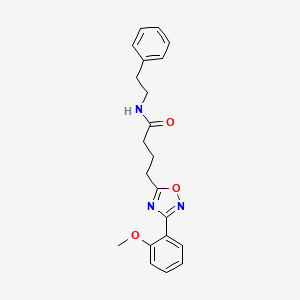
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide, also known as MOPEB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPEB belongs to the class of oxadiazole derivatives, which have demonstrated diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide exerts its pharmacological effects through the modulation of various molecular targets, including ion channels, receptors, and enzymes. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound also binds to the cannabinoid CB1 receptor, which is involved in the regulation of pain, appetite, and mood. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine, leading to increased cholinergic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. This compound has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. This compound has also been shown to reduce inflammation in animal models of acute and chronic inflammation. Additionally, this compound has been shown to have anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide has several advantages for use in lab experiments, including its high potency and selectivity for its molecular targets, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its relatively short half-life, which may limit its duration of action, and its potential for off-target effects, which may complicate its interpretation in some experiments.
Orientations Futures
There are several potential future directions for research on 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide. One area of research is the development of this compound derivatives with improved pharmacological properties, such as increased potency, selectivity, and duration of action. Another area of research is the investigation of this compound's potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound's pharmacological effects and to identify new molecular targets for this compound.
Méthodes De Synthèse
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzohydrazide with ethyl acetoacetate, followed by cyclization using phosphorus oxychloride. The resulting product is then subjected to N-alkylation using 1-phenylethyl bromide to yield this compound.
Applications De Recherche Scientifique
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience research, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
Propriétés
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-18-11-6-5-10-17(18)21-23-20(27-24-21)13-7-12-19(25)22-15-14-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQUQOVXJAUXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


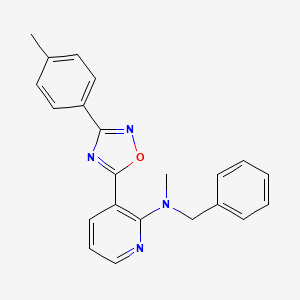
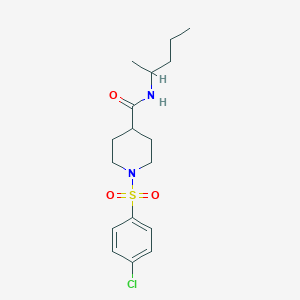
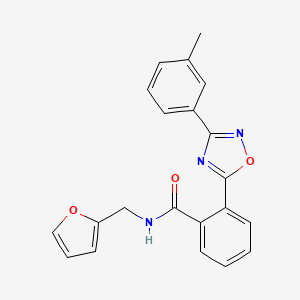

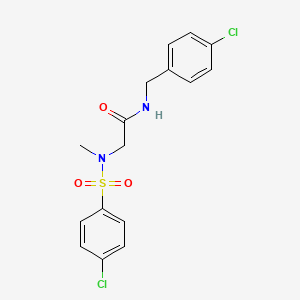
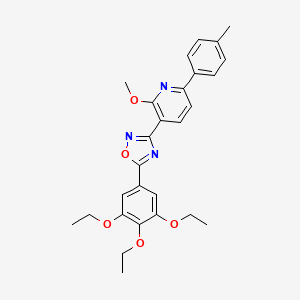
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7700503.png)
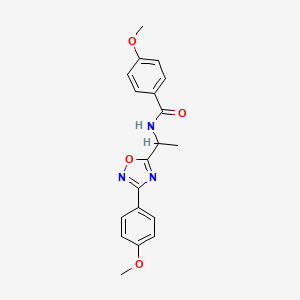
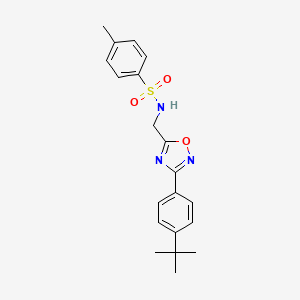
![(E)-N'-((1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700542.png)
